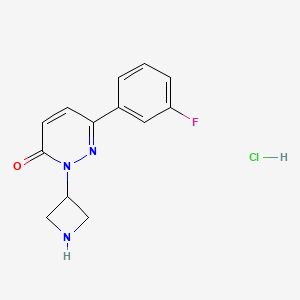

2-(azetidin-3-yl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one hydrochloride

説明

The compound 2-(azetidin-3-yl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one hydrochloride is a heterocyclic molecule featuring a dihydropyridazinone core substituted with a 3-fluorophenyl group at position 6 and an azetidin-3-yl moiety at position 2. Its hydrochloride salt enhances solubility, making it suitable for pharmacological studies. The dihydropyridazinone scaffold is recognized for its bioactivity in kinase inhibition and central nervous system (CNS) targeting, while the fluorine atom improves metabolic stability and lipophilicity .

特性

IUPAC Name |

2-(azetidin-3-yl)-6-(3-fluorophenyl)pyridazin-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O.ClH/c14-10-3-1-2-9(6-10)12-4-5-13(18)17(16-12)11-7-15-8-11;/h1-6,11,15H,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESKWMPIQAVZPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C(=O)C=CC(=N2)C3=CC(=CC=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one hydrochloride typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

Introduction of the Fluorophenyl Group: The fluorophenyl group is usually introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.

Construction of the Dihydropyridazinone Core: This step involves the formation of the dihydropyridazinone ring, which can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.

Industrial Production Methods

For industrial-scale production, the synthesis of 2-(azetidin-3-yl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one hydrochloride would require optimization of reaction conditions to ensure high yield and purity. This might involve:

Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.

Temperature and Pressure Control: Precise control of temperature and pressure to optimize reaction conditions.

化学反応の分析

Types of Reactions

2-(azetidin-3-yl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution Reagents: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

科学的研究の応用

2-(azetidin-3-yl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one hydrochloride has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders or cancer.

Biological Studies: Researchers investigate its effects on cellular processes and its potential as a biochemical tool.

Pharmacology: The compound’s interactions with various biological targets are explored to understand its pharmacokinetics and pharmacodynamics.

Industrial Applications: Its unique chemical properties make it a candidate for use in the synthesis of other complex molecules.

作用機序

The mechanism of action of 2-(azetidin-3-yl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, the compound might inhibit certain enzymes involved in disease progression or activate receptors that regulate cellular functions.

類似化合物との比較

Comparative Analysis with Structural Analogs

Core Heterocycle Modifications

Dihydropyridazinone vs. Pyridazinone Derivatives

- 5-Chloro-6-phenylpyridazin-3(2H)-one (): This fully aromatic pyridazinone lacks the azetidine substituent and features a chloro group instead of fluorine. The chloro substituent increases molecular weight (MW) and lipophilicity but may reduce metabolic stability compared to fluorine .

Comparison with Indazole Derivatives ()

- 3-(Azetidin-3-yl)-7-bromo-1H-indazole: The indazole core (benzannulated pyrazole) offers a planar structure distinct from dihydropyridazinone. The bromo substituent adds steric bulk and lipophilicity, which could hinder blood-brain barrier (BBB) penetration compared to the target compound’s fluorine .

Substituent Effects

Fluorophenyl vs. Halogenated/Non-Halogenated Groups

- The 3-fluorophenyl group in the target compound balances electronic effects (electron-withdrawing fluorine) and lipophilicity, favoring target engagement in hydrophobic pockets.

- 5-Chloro-6-phenylpyridazin-3(2H)-one () : Chlorine’s larger atomic radius and stronger electron-withdrawing nature may alter binding kinetics but increase off-target risks due to prolonged half-life .

Azetidine vs. Pyrrolidine/Piperidine Derivatives

- Azetidine (4-membered ring) : Introduces high ring strain, favoring specific conformations that enhance selectivity for compact binding sites (e.g., enzymatic active sites) .

- Pyrrolidine (5-membered) : Present in compounds like (E)-6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime (). Larger rings reduce strain but may decrease binding affinity due to conformational flexibility .

Physicochemical and Pharmacokinetic Properties

*LogP: Estimated octanol-water partition coefficient.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。